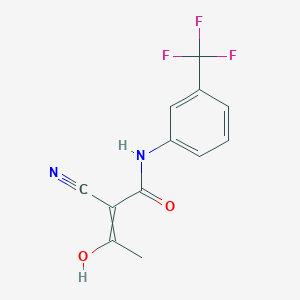

2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide

Description

2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is a synthetic small molecule characterized by a butenamide backbone featuring a cyano (-CN) group at position 2, a hydroxyl (-OH) group at position 3, and an N-linked 3-(trifluoromethyl)phenyl substituent. This compound is structurally related to teriflunomide (marketed as Aubagio®), a disease-modifying therapy for multiple sclerosis (MS) . However, the positional isomerism of the trifluoromethyl group (3- vs. 4-position on the phenyl ring) distinguishes it from teriflunomide, which bears the substituent in the para position . The molecular formula is C₁₂H₉F₃N₂O₂, with an average molecular mass of 270.21 g/mol and a monoisotopic mass of 270.0616 g/mol . Its mechanism of action involves inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, thereby modulating immune cell proliferation .

Properties

IUPAC Name |

2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBZHNQIBVHDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide typically involves the following steps:

Condensation Reaction: The starting materials, such as cyanoacetamide and trifluoromethylphenyl acetic acid, undergo a condensation reaction in the presence of a strong base like sodium ethoxide.

Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the hydroxyl group.

Amidation: Finally, the compound is subjected to amidation using trifluoromethylphenyl isocyanate to form the target molecule.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the cyano group to a carboxylic acid.

Reduction: Reduction reactions can reduce the cyano group to an amine.

Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- CAS Number : 63927-51-5

- Density : Approximately 1.4 g/cm³

- Boiling Point : 405.5 °C at 760 mmHg

- Flash Point : 199.1 °C

Immunosuppressive Activity

2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is recognized for its immunosuppressive properties, making it a candidate for the treatment of autoimmune diseases. It inhibits the proliferation of T and B lymphocytes, which are crucial in the immune response. The mechanism of action is primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, thus affecting nucleotide availability for lymphocyte proliferation .

Antirheumatic Properties

This compound has been explored for its potential as an antirheumatic agent. Its ability to modulate immune responses positions it as a therapeutic option for conditions such as rheumatoid arthritis, where excessive immune activity leads to joint damage .

Cancer Research

Recent studies have highlighted the role of this compound in cancer therapy, particularly in targeting hematologic malignancies. It has been shown to inhibit the growth of certain cancer cells by interfering with pathways that promote cell survival and proliferation . For instance, its relationship with Leflunomide suggests potential applications in treating cancers associated with Epstein-Barr virus (EBV), which can induce lymphoproliferative disorders .

Case Study 1: Dihydroorotate Dehydrogenase Inhibition

A study investigated the effects of this compound on DHODH activity. The results indicated a significant reduction in enzyme activity, correlating with decreased proliferation rates of lymphocytes in vitro. This study supports the compound's role as a therapeutic agent in autoimmune conditions by demonstrating its ability to modulate immune cell function .

Case Study 2: Anti-Cancer Properties

In another research effort, the compound was tested against various cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in certain malignant cells. The study concluded that further investigation into its mechanism could lead to new cancer treatment protocols .

Mechanism of Action

The compound exerts its effects through the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This inhibition leads to a decrease in the proliferation of T and B cells, which is beneficial in treating autoimmune conditions.

Comparison with Similar Compounds

Research Findings :

- The para-substituted trifluoromethyl group in teriflunomide enhances binding affinity to DHODH compared to meta-substituted analogs, as steric and electronic effects influence enzyme interaction .

- In preclinical studies, meta-substituted derivatives exhibit reduced bioavailability and metabolic stability, likely due to altered lipophilicity and solubility profiles .

3-Chloro-N-phenyl-phthalimide

| Property | This compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Molecular Formula | C₁₂H₉F₃N₂O₂ | C₁₄H₈ClNO₂ |

| Core Structure | Butenamide with cyano/hydroxyl groups | Phthalimide with chloro group |

| Applications | Therapeutic (immunomodulation) | Polyimide monomer synthesis |

| Key Functional Groups | Cyano, hydroxyl, trifluoromethylphenyl | Chloro, phthalimide ring |

Research Findings :

- 3-Chloro-N-phenyl-phthalimide is a precursor for high-performance polymers, lacking the bioactivity of the butenamide derivatives. Its chloro and phthalimide groups confer rigidity and thermal stability, critical for industrial applications .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Research Findings :

- Flutolanil’s benzamide structure and isopropoxy group enable fungicidal activity by inhibiting succinate dehydrogenase (SDH), a target distinct from DHODH . The trifluoromethyl group enhances lipophilicity, improving membrane penetration in plant pathogens.

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Research Findings :

- Cyprofuram’s cyclopropane and tetrahydrofuran moieties contribute to its fungicidal activity via unknown targets, highlighting the diversity of bioactive amide derivatives in agrochemistry .

Biological Activity

2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, commonly referred to as Teriflunomide, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- CAS Number : 63927-51-5

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 405.5 ± 45.0 °C at 760 mmHg

- Flash Point : 199.1 ± 28.7 °C

Teriflunomide functions primarily as an immunomodulatory agent. It inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines. By doing so, it reduces the proliferation of activated lymphocytes, thereby modulating immune responses.

Anticancer Activity

Research has indicated that Teriflunomide exhibits anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies show that Teriflunomide can induce apoptosis in cancer cell lines, including those resistant to conventional therapies.

- IC₅₀ Values : In various studies, Teriflunomide has demonstrated IC₅₀ values ranging from 1.32 μM to 15 nM against different cancer cell lines, indicating potent cytotoxicity and effectiveness in inhibiting tumor growth .

Case Study: Multiple Sclerosis Treatment

Teriflunomide is clinically approved for the treatment of multiple sclerosis (MS). Its efficacy in reducing relapse rates in MS patients has been well-documented:

- Clinical Trials : Phase III clinical trials have shown that patients treated with Teriflunomide experienced a significant reduction in relapse rates compared to placebo groups .

- Safety Profile : The compound's safety profile includes common side effects such as liver enzyme elevations and gastrointestinal disturbances but is generally well-tolerated.

Comparative Efficacy

The following table summarizes the comparative efficacy of Teriflunomide against other standard treatments for multiple sclerosis:

| Treatment | Efficacy (Relapse Rate Reduction) | Common Side Effects |

|---|---|---|

| Teriflunomide | ~30% reduction | Liver enzyme elevation, nausea |

| Fingolimod | ~54% reduction | Bradycardia, hypertension |

| Natalizumab | ~68% reduction | Infusion reactions, PML risk |

Q & A

Q. What are the key structural features and functional groups of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide?

The compound features an α,β-unsaturated carbonyl system (butenamide backbone) with a cyano (-CN) group at position 2, a hydroxyl (-OH) group at position 3, and an N-substituted 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances electrophilic reactivity and metabolic stability. Structural verification requires techniques like NMR (for functional group identification) and X-ray crystallography (for stereochemical confirmation) .

Q. How can researchers validate the purity of this compound for experimental use?

Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection (for quantifying organic impurities) and gas chromatography (GC) for volatile byproducts. For example, GC analysis with >88% purity thresholds is a common standard for structurally related phenylphenol derivatives . Mass spectrometry (MS) further confirms molecular integrity by detecting exact mass matches (e.g., monoisotopic mass ~394.74 g/mol for analogs) .

Advanced Research Questions

Q. What synthetic strategies optimize regioselectivity in the preparation of this compound?

Regioselective synthesis can be achieved via a cascade [3,3]-sigmatropic rearrangement, as demonstrated in benzofuran-derived phenol syntheses. Protecting groups (e.g., benzyl ethers) stabilize reactive intermediates, while anhydrous conditions with NaH/THF enhance nucleophilic substitution efficiency. For α,β-unsaturated systems, Michael addition protocols with trifluoromethylphenylamine may prevent undesired tautomerization .

Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during characterization?

Cross-validation using hybrid methods is critical. For instance, discrepancies in NMR chemical shifts (e.g., hydroxyl proton splitting) may arise from solvent polarity or hydrogen bonding. Computational tools like density functional theory (DFT) can simulate NMR spectra under varying conditions to align with experimental data. X-ray crystallography provides definitive confirmation of bond angles and stereochemistry .

Q. What in silico approaches predict the reactivity of the α,β-unsaturated carbonyl moiety in nucleophilic environments?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electrophilic attack sites by analyzing frontier molecular orbitals (FMOs). The electron-withdrawing cyano and trifluoromethyl groups lower the LUMO energy, increasing susceptibility to nucleophilic addition. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

The hydroxyl and cyano groups may promote hydrolysis or dimerization. Storage at 0–6°C in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) is recommended, as seen for analogous hygroscopic compounds . Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products via LC-MS.

Data Contradiction and Methodological Design

Q. How can researchers address discrepancies in bioactivity data across different assay systems?

Systematic normalization is essential. For example, conflicting IC₅₀ values in enzymatic vs. cell-based assays may arise from membrane permeability differences. Use internal standards (e.g., known inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) to isolate variables. Statistical meta-analysis of dose-response curves improves reproducibility .

Q. What experimental controls are necessary to mitigate batch-to-batch variability in synthetic batches?

Implement strict reaction monitoring (e.g., in situ FTIR for intermediate tracking) and quality control checkpoints. For analogs, GC-MS headspace analysis ensures consistency in volatile byproducts. Batch variability in trifluoromethyl-containing compounds often stems from incomplete fluorination, which can be quantified via ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.